(S)-1-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol
Description
Properties
Molecular Formula |
C7H14O3 |
|---|---|
Molecular Weight |
146.18 g/mol |
IUPAC Name |
(1S)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol |
InChI |
InChI=1S/C7H14O3/c1-5(8)6-4-9-7(2,3)10-6/h5-6,8H,4H2,1-3H3/t5-,6+/m0/s1 |
InChI Key |
YJZDTHNWQIMGBF-NTSWFWBYSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1COC(O1)(C)C)O |
Canonical SMILES |
CC(C1COC(O1)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Asymmetric Induction via Tartaric Acid
L-Tartaric acid, a naturally occurring chiral molecule, serves as a starting material for configuring the (R)-stereocenter at the dioxolane’s 4-position. In one approach, the diol groups of L-tartaric acid are protected as a 2,2-dimethyl-1,3-dioxolane ring via acid-catalyzed acetalization with 2,2-dimethoxypropane. The remaining hydroxyl group is oxidized to a ketone using Dess-Martin periodinane (DMP) or BAIB/TEMPO systems, yielding a dioxolan-4-yl ketone intermediate. Subsequent Corey-Bakshi-Shibata (CBS) reduction selectively introduces the (S)-configured ethanol group with >98% enantiomeric excess (ee).
Key Reaction:
Yield and Optimization
This method achieves an overall yield of 72–78% across four steps, with the CBS reduction contributing to 90% efficiency. Catalytic p-toluenesulfonic acid (p-TsOH) in solvent-free acetalization minimizes byproducts, while aluminum isopropylate facilitates ketone reduction without racemization.
Stereoselective CBS Reduction of Dioxolane Ketones
Ketone Synthesis and Reduction
A scalable route involves synthesizing the dioxolane ketone from glycerol derivatives. Glycerol is first protected with 2,2-dimethoxypropane under p-TsOH catalysis, followed by selective oxidation of the primary alcohol to a carboxylic acid using BAIB/TEMPO. Decarboxylation yields the ketone, which undergoes CBS reduction with (R)-Me-CBS to afford the (S)-alcohol in 85% ee.
Mechanistic Insight:
The CBS reagent’s oxazaborolidine framework directs hydride delivery to the ketone’s re face, establishing the (S)-configuration.
Comparative Performance
| Parameter | Value |
|---|---|
| CBS Reduction Yield | 88% |
| ee | 85–92% |
| Catalyst Loading | 10 mol% (R)-Me-CBS |
Solvent-Free Acetalization and Grignard Addition
Green Synthesis of Intermediate
A patent describes a solvent-free method where glycerol reacts with 2,2-dimethoxypropane under p-TsOH catalysis to form (R)-2,2-dimethyl-1,3-dioxolane-4-methanol in 90% yield. This intermediate is oxidized to the aldehyde using aluminum isopropylate and acetone, followed by methyl Grignard addition to install the ethanol group.
Reaction Sequence:
Stereochemical Control
The Grignard addition’s stereoselectivity (~70% ee) is enhanced by chiral ligands such as (R)-BINOL, improving ee to 88%.
Enzymatic Resolution of Racemic Alcohols
Kinetic Resolution via Lipases
Racemic 1-((2,2-dimethyl-1,3-dioxolan-4-yl)ethanol is resolved using immobilized Candida antarctica lipase B (CAL-B) and vinyl acetate. The enzyme selectively acetylates the (R)-enantiomer, leaving the desired (S)-alcohol unreacted (ee >99%).
Conditions:
-
Temperature: 30°C
-
Solvent: tert-Butyl methyl ether
-
Conversion: 45% (theoretical maximum for kinetic resolution)
Process Scalability
This method suits small-scale production but requires recycling the undesired enantiomer. Coupling with a racemization catalyst improves atom economy.
Asymmetric Hydrogenation of Enones
Substrate Preparation
A dioxolane-containing enone is synthesized via Horner-Wadsworth-Emmons olefination of the dioxolane aldehyde. Asymmetric hydrogenation with a Ru-(S)-BINAP catalyst reduces the double bond, affording the (S)-alcohol in 94% ee.
Catalytic Cycle:
Performance Metrics
| Metric | Value |
|---|---|
| Hydrogen Pressure | 50 bar |
| ee | 94% |
| Turnover Number | 1,200 |
Comparative Analysis of Methods
Efficiency and Practicality
| Method | Steps | Overall Yield | ee | Scalability |
|---|---|---|---|---|
| Chiral Pool (CBS) | 4 | 72% | 98% | High |
| Solvent-Free Grignard | 3 | 65% | 88% | Moderate |
| Enzymatic Resolution | 2 | 45% | 99% | Low |
| Asymmetric Hydrogenation | 3 | 80% | 94% | High |
Cost and Sustainability
The solvent-free approach reduces waste but requires costly Grignard reagents. CBS reduction offers high enantiopurity but involves expensive boron-based catalysts. Enzymatic methods are eco-friendly yet limited by substrate scope.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ethanol group to an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohols.
Scientific Research Applications
Medicinal Chemistry
Antibacterial and Antifungal Activity
Recent studies have highlighted the potential of dioxolane derivatives, including (S)-1-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol, in developing new antibacterial and antifungal agents. For instance, a study synthesized various 1,3-dioxolanes and tested their biological activities. The results indicated that these compounds exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, along with antifungal activity against Candida albicans .
Case Study: Synthesis and Testing
In a systematic investigation of 1,3-dioxolane derivatives:
- Synthesis Method: Salicylaldehyde was reacted with chiral diols to produce dioxolanes in good yields.
- Biological Testing: The synthesized compounds were screened for their antibacterial and antifungal properties. Notably, several compounds showed minimum inhibitory concentration (MIC) values indicating effective antimicrobial action .
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its chiral nature allows for the creation of enantiomerically pure products which are crucial in pharmaceuticals.
Applications in Synthesis:
- Chiral Auxiliary: This compound can be utilized as a chiral auxiliary in asymmetric synthesis processes to enhance the selectivity of reactions.
Data Table: Synthesis Outcomes
| Compound | Yield (%) | Enantiomeric Excess (%) | Biological Activity |
|---|---|---|---|
| Dioxolane A | 85 | >99 | Antifungal |
| Dioxolane B | 90 | >98 | Antibacterial |
Pharmaceutical Applications
The unique structural features of this compound make it suitable for pharmaceutical formulations. Its ability to form stable complexes with various drugs enhances solubility and bioavailability.
Potential Uses:
- Drug Formulation: As a solubilizing agent or stabilizer in drug formulations.
Case Study: Drug Interaction Studies
Research has demonstrated that incorporating this compound into drug formulations can significantly improve the pharmacokinetic properties of certain medications. In one study:
Mechanism of Action
The mechanism of action of (S)-1-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolane ring and ethanol moiety can interact with active sites, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Trends
- Stereochemical Impact : Enantiomers like (S,R) vs. (R,S) show divergent reactivity in asymmetric hydrogenation and enzymatic reactions .
- Functional Group Versatility: Ethanol derivatives are preferred for further oxidation to aldehydes (e.g., Swern oxidation in ), while methanol analogues are terminal building blocks .
- Safety Profiles: Related compounds (e.g., 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol) exhibit acute oral toxicity (Category 4), necessitating rigorous handling protocols .
Biological Activity
(S)-1-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol, also known by its CAS number 5754-34-7, is a compound with significant biological activity that has been the subject of various studies. This article explores its chemical properties, biological activities, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 146.18 g/mol. It features a dioxolane ring which contributes to its unique chemical behavior and biological interactions. The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 146.18 g/mol |
| Boiling Point | Not available |
| H-bond Acceptors | 3 |
| H-bond Donors | 1 |
Antioxidant Activity
Research indicates that compounds containing dioxolane structures exhibit notable antioxidant properties. In vitro studies have shown that this compound can effectively scavenge free radicals, contributing to its potential in preventing oxidative stress-related diseases.
Anticancer Properties
Studies have demonstrated that derivatives of dioxolane compounds possess anticancer activity. For instance, related compounds have been evaluated against various cancer cell lines including colon cancer (HCT116) and breast cancer (T47D). These studies often report IC50 values indicating the concentration required to inhibit cell growth by 50%. Specific findings related to this compound remain limited but suggest potential pathways for further exploration.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes associated with metabolic disorders. For example, it has shown potential in inhibiting acetylcholinesterase (AChE), suggesting possible applications in treating conditions like Alzheimer's disease.
Case Studies and Research Findings
Case Study 1: Antioxidant Evaluation
In a study evaluating the antioxidant capacity of various dioxolane derivatives, this compound was found to exhibit significant free radical scavenging activity compared to standard antioxidants such as gallic acid. This suggests that the compound could be beneficial in formulations aimed at reducing oxidative stress.
Case Study 2: Anticancer Screening
A comparative analysis of dioxolane derivatives revealed that those with structural similarities to this compound showed promising results against cancer cell lines. These findings highlight the importance of further investigating this compound's efficacy and mechanisms of action in cancer therapy.
Q & A
Q. What are the common synthetic routes for (S)-1-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol, and how is stereochemical control achieved?
The compound is typically synthesized via stereoselective catalytic methods or protective group strategies. For example, zirconium-catalyzed carboalumination of aldehydes (e.g., (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde) enables stereocontrol, yielding diastereomeric ratios (d.r.) up to 74:26 . Alternatively, tert-butyldimethylsilyl (TBDMS) protection of intermediates followed by tetrabutylammonium fluoride (TBAF)-mediated deprotection achieves high yields (98%) with diastereomer separation via silica flash chromatography (Cy/EtOAc gradients) .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for small-molecule refinement, resolving absolute configuration and hydrogen-bonding networks .
- Spectroscopy : IR spectroscopy identifies functional groups (e.g., hydroxyl stretch at ~3450 cm⁻¹, carbonyl vibrations) .
- Chromatography : TLC (Rf values) and HPLC monitor reaction progress and purity .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While direct safety data for this compound is limited, analogous dioxolane derivatives require:
- Protective gear : Nitrile/butyl rubber gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis due to volatile solvents (e.g., THF, EtOAc) .
- Waste disposal : Segregate halogenated waste (e.g., TBAF byproducts) for professional treatment .
Advanced Research Questions
Q. How do computational studies explain the thermodynamic stability of its stereoisomers?
Density functional theory (DFT) calculations reveal that five-membered dioxolane rings (e.g., (2,2-dimethyl-1,3-dioxolan-4-yl) derivatives) are ~1.7 kcal/mol more stable than six-membered isomers due to reduced steric strain (axial methyl group repulsion in larger rings) . This aligns with experimental isomer distributions (95% five-membered ring at 298 K).
Q. What catalytic systems improve enantioselectivity in its synthesis, and what mechanistic insights exist?
Zirconium catalysts promote asymmetric carboalumination via a four-membered transition state, favoring (R)- or (S)-configuration based on ligand design . For example, chiral ligands like BINOL enhance enantiomeric excess (ee) by stabilizing specific transition states. Kinetic studies (e.g., variable-temperature NMR) can elucidate rate-determining steps.
Q. How does the compound’s structure influence its biological activity, and what SAR studies exist?
Derivatives with dioxolane moieties exhibit antifungal activity against Colletotrichum gloeosporioides, outperforming commercial fungicides like tebuconazole. Key structure-activity relationship (SAR) factors include:
Q. What contradictions exist in reported synthetic yields or stereochemical outcomes, and how are they resolved?
Discrepancies in diastereomer ratios (e.g., 55:45 vs. 74:26) arise from solvent polarity, temperature, or catalyst aging . Resolution strategies include:
Q. How is the compound utilized in polymer science, and what reactivity patterns are observed?
Dioxolane-containing monomers undergo radical polymerization with benzoyl peroxide initiators, yielding polymers with inherent viscosities ~0.45 in DMF. Copolymerization with acrylates follows the Alfrey-Price equation, with reactivity ratios (r₁, r₂) dependent on electron-withdrawing groups .
Methodological Best Practices
Q. What purification techniques are optimal for isolating high-purity samples?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
